molecular formula C9H9N3 B2922191 4-(1H-imidazol-2-yl)-3-methylpyridine CAS No. 1557064-54-6

4-(1H-imidazol-2-yl)-3-methylpyridine

Cat. No.: B2922191
CAS No.: 1557064-54-6
M. Wt: 159.192
InChI Key: OBWKGHQSZOBCTC-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Contemporary Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to contemporary chemistry. Their structural diversity and reactivity make them essential building blocks in a wide array of applications, from pharmaceuticals and agrochemicals to functional materials like polymers and dyes. numberanalytics.comopenmedicinalchemistryjournal.com The presence of a nitrogen atom within a cyclic system introduces specific electronic and steric properties, influencing the molecule's stability, reactivity, and intermolecular interactions. numberanalytics.com

In synthetic organic chemistry, nitrogen heterocycles are prized as versatile intermediates and foundational scaffolds for constructing more complex molecules. numberanalytics.com The development of efficient methods for their synthesis and functionalization is a major focus of research, as it opens pathways to novel compounds with desired properties. nih.govrsc.org These heterocycles can undergo a variety of chemical transformations, including substitution, addition, and cycloaddition reactions, allowing for the creation of diverse molecular libraries. numberanalytics.com Furthermore, certain nitrogen heterocycles, such as imidazole (B134444) and pyridine (B92270) derivatives, can function as catalysts or ligands in transition-metal catalysis, enhancing reaction rates and selectivity. numberanalytics.comnumberanalytics.com This dual role as both building block and reaction mediator highlights their central importance in the field.

Nitrogen heterocycles are ubiquitous in nature, forming the core structures of countless natural products essential to life. rsc.orgrsc.org They are found in alkaloids, vitamins, hormones, and antibiotics, where they are often responsible for the molecule's biological activity. nih.govopenmedicinalchemistryjournal.com For example, the pyridine ring is a component of vitamin B3 (nicotinamide) and vitamin B6 (pyridoxol), while the imidazole ring is famously present in the amino acid histidine, which plays a crucial role in enzyme catalysis. rsc.orgresearchgate.net The nucleic acids DNA and RNA, the very blueprints of life, are built upon the nitrogenous bases pyrimidine (B1678525) and purine, both of which are nitrogen-containing heterocyclic systems. researchgate.net The prevalence of these scaffolds in nature inspires chemists to utilize them in the design of new therapeutic agents that can effectively interact with biological targets. openmedicinalchemistryjournal.com

The Imidazole-Pyridine Scaffold: Structural Versatility and Research Interest

The imidazole-pyridine scaffold, which combines a five-membered imidazole ring with a six-membered pyridine ring, is a prominent framework in medicinal chemistry. This structural motif is found in numerous bioactive compounds and is recognized for its ability to interact with a wide range of biological targets. researchgate.netresearchgate.net The combination of the electron-rich imidazole ring and the electron-deficient pyridine ring creates a unique electronic profile that can be fine-tuned through substitution, allowing for the optimization of pharmacological activity. nih.gov

Fused nitrogen-bridged heterocycles are bicyclic systems where two rings share a nitrogen atom at a bridgehead position. rsc.org These structures are common in natural products and often exhibit significant biological activity. rsc.org A prominent example related to the imidazole-pyridine scaffold is the imidazo[1,2-a]pyridine (B132010) system, where the imidazole and pyridine rings are fused. This particular framework is considered a "privileged structure" in drug discovery due to its frequent appearance in successful drug candidates. nih.govnih.gov The fusion of the two rings results in a more rigid, planar structure that can present functional groups in well-defined spatial orientations, facilitating specific interactions with enzyme active sites or receptors. researchgate.net

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets. The imidazole-pyridine scaffold and its fused analogues, like imidazo[1,2-a]pyridine, fall into this category. nih.govresearchgate.net They share this status with other nitrogen heterocycles such as benzimidazoles, quinolines, and pyrimidines, which are also core components of many approved drugs. nih.gov The versatility of the imidazole-pyridine core stems from its multiple points for hydrogen bonding (both donor and acceptor sites) and its capacity for π-stacking interactions. researchgate.net This allows derivatives to be tailored for a wide spectrum of therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications, much like other established privileged structures. researchgate.netnih.gov

Academic Research Trajectories for 4-(1H-Imidazol-2-yl)-3-methylpyridine

While extensive research exists for the broader class of imidazole-pyridine derivatives, specific academic studies focusing solely on this compound are not widely documented in publicly available literature. Its research trajectory must, therefore, be inferred from the activities of structurally similar compounds. The molecule, with its distinct substitution pattern, represents a unique point in chemical space that could be explored for various therapeutic applications.

Research on related imidazole-pyridine isomers is often directed toward kinase inhibition, a key strategy in cancer therapy. rsc.org The scaffold can act as a hinge-binding motif in the ATP-binding site of various kinases. The specific placement of the methyl group in this compound could be investigated to probe steric tolerance in kinase active sites, potentially leading to enhanced selectivity for specific targets. Furthermore, imidazole-based compounds are explored for their anticancer properties through mechanisms like DNA intercalation. The potential for this specific isomer to interact with DNA or other biological macromolecules remains an open area for investigation. The synthesis of this and related compounds allows for the creation of libraries for screening against various diseases, contributing to the broader effort of discovering new therapeutic agents. researchgate.net

Physicochemical Properties of this compound

PropertyValue
CAS Number 1557064-54-6
Molecular Formula C₉H₉N₃
Molecular Weight 159.19 g/mol
SMILES CC1=C(C=CN=C1)C2=NC=CN2

Justification for In-depth Investigation of the Compound Class

The intensive investigation of the imidazole-pyridine compound class is warranted by its proven track record and vast potential across multiple scientific disciplines. These scaffolds are fundamental frameworks for a wide array of applications, from life-saving drugs to advanced materials. e3s-conferences.org

Medicinal Chemistry: The imidazole-pyridine core is present in numerous clinically used drugs and promising candidates. rsc.orge3s-conferences.org Derivatives have demonstrated a broad spectrum of biological activities, making them attractive for developing new therapeutic agents to combat a range of diseases. researchgate.net The ongoing challenge of antibiotic resistance continually drives research into novel bioactive heterocyclic compounds to treat bacterial infections.

Agrochemicals: Nitrogen heterocycles are integral to modern agriculture, forming the backbone of many advanced fungicides, herbicides, and insecticides. msesupplies.comopenmedicinalchemistryjournal.com Over 70% of introduced crop protection agents feature these heterocyclic structures, highlighting the potential for new imidazole-pyridine derivatives in this sector. msesupplies.comopenmedicinalchemistryjournal.com

Materials Science: Certain nitrogen heterocycles, like imidazoles, serve as precursors for various polymers. openmedicinalchemistryjournal.com For instance, vinyl-substituted imidazoles can form reversible oxygen-binding polymer membranes. openmedicinalchemistryjournal.com The photophysical properties of these frameworks also make them candidates for use in solar cells, fluorescent probes, and optoelectronics. msesupplies.come3s-conferences.org

The table below summarizes the diverse applications of the broader imidazole-pyridine framework, providing a strong rationale for the detailed study of specific derivatives like this compound.

Application AreaExamples of Activity/Use
Pharmaceuticals Anticancer, Antiviral, Antibacterial, Antifungal, Anti-inflammatory, Anxiolytic, Antidiabetic. rsc.orgresearchgate.nete3s-conferences.org
Agrochemicals Fungicides, Herbicides, Insecticides. msesupplies.comopenmedicinalchemistryjournal.com
Materials Science Electroactive Polymers, Dyes, Fluorescent Probes, Solar Cells, Optoelectronics. msesupplies.comopenmedicinalchemistryjournal.com
Chemical Synthesis Versatile building blocks and intermediates for more complex molecules. ontosight.ai

Hypothesized Contributions to Chemical Sciences

The continued exploration of this compound and its analogues is hypothesized to make significant contributions to the chemical sciences.

Discovery of Novel Bioactive Agents: Given the wide range of biological activities associated with the imidazopyridine scaffold, it is hypothesized that this compound and its derivatives could serve as leads for new drugs. rsc.orgresearchgate.net Research has demonstrated that derivatives can act as inhibitors of specific enzymes, such as kinases, which are key targets in cancer therapy. ontosight.airsc.org Systematic modification of the methyl group and substitution patterns on the rings could lead to the discovery of potent and selective therapeutic agents.

Development of New Synthetic Methodologies: The synthesis of functionalized poly-heterocyclic compounds is a crucial area of organic chemistry. e3s-conferences.org Research into efficient and novel ways to synthesize compounds like this compound can lead to advancements in synthetic strategies, such as the use of microwave irradiation to accelerate reactions and improve yields. bio-conferences.org

Advancement in Materials Science: The imidazole-pyridine framework's inherent electronic and photophysical properties suggest potential contributions to materials science. It is hypothesized that these compounds could be developed into new fluorescent probes for biological imaging or as components in organic light-emitting diodes (OLEDs) and other electronic devices. msesupplies.com

The table below details some of the known biological activities of compounds containing the imidazole-pyridine framework, underscoring the potential for future discoveries.

Biological ActivityTarget/Application
Antitubercular Inhibition of the QcrB complex in Mycobacterium tuberculosis. rsc.org
Anticancer Inhibition of cyclin-dependent kinase 9 (CDK9) in colorectal cancer. rsc.org
Antiviral Activity against respiratory syncytial virus (RSV). researchgate.net
Antibacterial Efficacy against strains like Staphylococcus aureus and Escherichia coli. bio-conferences.org
Gastroprotective Basis for drugs like Zolimidine. rsc.org
Anxiolytic Core structure of drugs such as Alpidem. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-imidazol-2-yl)-3-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-7-6-10-3-2-8(7)9-11-4-5-12-9/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWKGHQSZOBCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 1h Imidazol 2 Yl 3 Methylpyridine and Its Analogs

Strategic Approaches to Imidazole-Pyridine Core Synthesis

The construction of the fused imidazole-pyridine system, generically known as imidazopyridine, can be achieved through various strategic approaches. These methods range from traditional multi-step sequences to modern transition-metal-catalyzed reactions, each offering distinct advantages in terms of efficiency, substrate scope, and regioselectivity. nih.gov

Multi-Step Chemical Reaction Sequences

Complex heterocyclic structures like imidazopyridines are often constructed through well-planned multi-step reaction sequences. These strategies involve the sequential formation of bonds and rings to build the target molecule.

One approach involves a sequential two-step, one-pot synthesis. This method begins with the formation of an imine intermediate from a starting aldehyde and a primary amine, catalyzed by an acid such as p-toluenesulfonic acid. In the second step, other reagents are added to the reaction mixture to induce condensation and cyclization, leading to the final imidazole-containing product. semanticscholar.org This one-pot, multi-step approach is advantageous as it avoids the isolation of intermediates, saving time and resources. semanticscholar.org

Another common multi-step strategy for related heterocyclic systems involves:

A cyclocondensation reaction to form a substituted pyrazole (B372694) or imidazole (B134444) ring.

A subsequent reduction of a functional group, such as a nitro group, to an amine.

Finally, an amidation or coupling reaction to introduce further diversity. afinitica.com

Microwave assistance can be employed to significantly shorten reaction times in these sequences. semanticscholar.orgafinitica.com For instance, a three-step synthesis that conventionally takes over two days can be accelerated using microwave technology. afinitica.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Multi-Step Synthesis

Step Conventional Method Microwave-Assisted Method
Step 1: Imine Formation Several hours at room or elevated temperature Minutes
Step 2: Cyclization Often requires prolonged heating (hours to days) Minutes to an hour
Step 3: Functionalization Variable, can be lengthy Often accelerated

Cyclization Reactions for Heterocycle Formation

Cyclization is a fundamental process in the synthesis of imidazopyridines, where an acyclic precursor is transformed into a cyclic structure. Intramolecular cyclization is a key step in many synthetic routes, often following an initial intermolecular reaction.

For example, the synthesis of certain imidazopyridines can be achieved through the reaction of 2-aminopyridines with α,β-ynones. This reaction proceeds via a conjugative addition followed by an intramolecular oxidative C-H amidation, which is a type of cyclization. This particular method can be performed under open air and is free of ligands and bases. beilstein-journals.orgnih.gov

Another strategy involves the annelation of an existing imidazole ring to form the fused pyridine (B92270) ring. This can be accomplished by reacting 4-amino-5-ethoxalylimidazoles with active methylene (B1212753) compounds under dehydrating conditions. Alternatively, acylation with substituted acetyl chlorides can lead to spontaneous cyclization to form the imidazo[4,5-b]pyridinone core. rsc.org

The choice of catalyst and reaction conditions plays a critical role in the efficiency of these cyclization reactions. For instance, Al³⁺-exchanged K10 montmorillonite (B579905) clay has been used as a reusable heterogeneous catalyst for the intramolecular cyclization to produce imidazopyridine derivatives in excellent yields. nih.gov

Transition Metal-Catalyzed Processes in Heterocycle Synthesis

Transition metal catalysis has become an indispensable tool for the synthesis of complex heterocycles, including imidazopyridines. nih.gov These methods often offer high efficiency, selectivity, and functional group tolerance under mild reaction conditions. beilstein-journals.orgresearchgate.net

Copper-Catalyzed Reactions: Copper catalysts are widely used in the synthesis of imidazopyridines. beilstein-journals.org

Three-Component Domino Reaction: A reaction between aldehydes, 2-aminopyridines, and terminal alkynes catalyzed by Copper(I) iodide (CuI) provides a direct route to imidazo[1,2-a]pyridines. The presence of a co-catalyst like NaHSO₄·SiO₂ can significantly improve the yield. beilstein-journals.orgnih.gov

Oxidative Cyclization: Copper can catalyze the oxidative cyclization of various substrates. For example, the coupling of ketoxime acetates with pyridines under aerobic conditions yields imidazo[1,2-a]pyridines. organic-chemistry.org Another approach involves the C-H functionalization of pyridines with vinyl azides, where the vinyl azide (B81097) serves as a nitrogen source. nih.gov

Intramolecular C-H Amidation: Cu(I) can catalyze the intramolecular oxidative C–H amidation of N-pyridylenaminones to form the imidazo[1,2-a]pyridine (B132010) core. beilstein-journals.orgnih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are also prominent in this field.

Three-Component Reaction: A ligand-free, Pd(OAc)₂-catalyzed three-component reaction under microwave irradiation allows for the rapid synthesis of 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org

Rhodium-Catalyzed Reactions:

C-H Activation: Rh(III) catalysts can be used for the synthesis of imidazo[1,2-a]pyridinium salts through a double C-H activation of 2-substituted imidazoles and alkynes. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Syntheses of Imidazopyridine Scaffolds

Catalyst Reactants Reaction Type Reference
CuI / NaHSO₄·SiO₂ Aldehyde, 2-Aminopyridine (B139424), Terminal Alkyne Three-Component Domino beilstein-journals.orgnih.gov
Pd(OAc)₂ Aryl Halide, Amine, Isocyanide Three-Component organic-chemistry.org
Rh(III) Complex 2-Substituted Imidazole, Alkyne Double C-H Activation nih.gov

Condensation Reactions of 2-Aminopyridines with Diverse Substrates

Condensation reactions are a cornerstone of imidazopyridine synthesis, typically involving the reaction of a 2-aminopyridine derivative with a suitable electrophilic partner. e3s-conferences.org

The classical Tschitschibabin reaction, first reported in 1925, involves the condensation of 2-aminopyridine with an α-haloketone or bromoacetaldehyde (B98955) at high temperatures. e3s-conferences.orgbio-conferences.org Modern variations of this reaction are often performed under milder conditions, sometimes using a base like sodium bicarbonate to improve efficiency. e3s-conferences.org

Other substrates used in condensation reactions with 2-aminopyridines include:

α-Diazoketones: These reactions can be catalyzed by copper triflate (Cu(OTf)₂). researchgate.net

Propargyl alcohol and arylglyoxal hydrates. researchgate.net

Nitroolefins: This tandem coupling reaction provides a route to substituted imidazo[1,2-a]pyridines. researchgate.net

Microwave assistance has been shown to accelerate these condensation reactions, leading to higher yields and shorter reaction times. e3s-conferences.org

The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful isocyanide-based multicomponent reaction (MCR) for the synthesis of 3-aminoimidazo[1,2-a]pyridines. mdpi.combeilstein-journals.org This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid. mdpi.com

The GBB reaction offers several advantages, including high atom economy, operational simplicity, and the ability to generate molecular diversity in a single step. mdpi.com It is considered a greener alternative for the synthesis of these scaffolds. mdpi.com

Various catalysts have been employed to promote the GBB reaction, including:

Scandium triflate bio-conferences.org

Ammonium (B1175870) chloride (NH₄Cl) mdpi.commdpi.com

Microwave irradiation is often used in conjunction with the GBB reaction to improve yields and reduce reaction times. mdpi.commdpi.comrsc.org For example, the synthesis of imidazo[1,2-a]pyridine-chromones via a microwave-assisted GBB reaction using NH₄Cl as a catalyst in ethanol (B145695) has been reported. mdpi.com While the reaction at room temperature without a catalyst showed no product, the use of microwave assistance and a catalyst significantly increased the yield. mdpi.com

The GBB reaction can also be integrated into more complex synthetic sequences. For instance, the adducts from a GBB reaction can undergo further transformations like N-acylation and intramolecular Diels-Alder reactions to create more complex fused heterocyclic systems. beilstein-journals.orgnih.gov

Table 3: Optimization of a Microwave-Assisted Groebke–Blackburn–Bienaymé Reaction

Energy Source Catalyst Solvent Time Yield
Room Temp None EtOH 24 h 0%
Ultrasonic None EtOH 12 h Traces
Microwave NH₄Cl EtOH 15 min 36%

Data adapted from a representative synthesis of an imidazo[1,2-a]pyridine-chromone derivative. mdpi.com

Regioselective Synthesis Strategies

Regioselectivity, the control of the position of chemical bond formation, is a critical aspect of synthesizing substituted imidazopyridines. Achieving high regioselectivity is essential to avoid the formation of unwanted isomers and to ensure the desired biological activity or material properties.

In the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, the initial nucleophilic attack can occur from either the exocyclic amino group or the endocyclic pyridine nitrogen. The regioselectivity of this initial step often dictates the final structure. For instance, in the reaction with α-haloketones, the initial alkylation typically occurs at the more nucleophilic endocyclic nitrogen atom. acs.org

Several strategies have been developed to achieve regioselective synthesis:

Catalyst Control: The choice of catalyst can influence the regiochemical outcome. For example, iron catalysts have been used for the aerobic oxidative diamination of nitroalkenes with 2-aminopyridine to achieve complete regioselectivity in the synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines. organic-chemistry.org

Substrate Control: The electronic and steric properties of the substituents on the starting materials can direct the reaction to a specific regioisomeric product.

Reaction Conditions: Varying reaction conditions such as solvent and temperature can also influence regioselectivity.

Specific Methodologies: Certain named reactions or specific protocols are inherently regioselective. An iodine-NH₄OAc mediated reaction of 1,3-diaryl-prop-2-en-1-ones with 2-aminopyridine provides a regioselective route to 2-aroyl-3-arylimidazo[1,2-a]pyridines. rsc.org Similarly, specific protocols for the synthesis of 1,4-disubstituted imidazoles have been developed that provide products with complete regioselectivity. nih.gov

Sustainable and Efficient Synthetic Protocols

The development of synthetic protocols that are both efficient in yield and sustainable in practice is a primary goal of modern chemistry. These methods aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials.

Green chemistry principles are increasingly being integrated into the synthesis of complex molecules. For imidazole-pyridine derivatives, this includes the use of alternative energy sources, avoiding harmful organic solvents, and employing biological catalysts.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technology for accelerating chemical reactions. researchgate.net By utilizing microwave irradiation, heat is generated directly within the reaction mixture, leading to more uniform heating, significantly reduced reaction times, and often improved product yields compared to conventional heating methods. monash.edu This technique has been successfully applied to the synthesis of various imidazole-containing heterocyclic systems. nih.gov

For instance, the synthesis of substituted imidazo[1,2-a]pyridines has been achieved in as little as 60 seconds with yields ranging from 24% to 99% by reacting phenacyl bromide derivatives with 2-aminopyridine under microwave irradiation. researchgate.net In other work, microwave-assisted one-pot, multicomponent reactions have been used to produce complex imidazole derivatives in moderate to good yields (46%-80%) using ethanol as a green solvent. nih.gov The significant reduction in reaction time, from days to hours or even minutes, highlights the efficiency of MAOS. monash.edu

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Imidazole Analogs
Compound TypeMethodReaction TimeYield (%)Reference
Pyridine-functionalized (benz)imidazolium saltsConventional5 days~60% monash.edu
Pyridine-functionalized (benz)imidazolium saltsMicrowave3 hours~80% monash.edu
Substituted imidazo[1,2-a]pyridinesConventionalNot SpecifiedNot Specified researchgate.net
Substituted imidazo[1,2-a]pyridinesMicrowave60 seconds24-99% researchgate.net
Imidazo[1,2-a]pyrimidine-imidazole derivativesMicrowave (One-Pot)60-80 minutes46-80% nih.gov

Performing reactions without a solvent, or "neat," is a cornerstone of green synthesis as it eliminates a major source of chemical waste. asianpubs.org Solvent-free methods for the synthesis of imidazoles and related heterocycles often involve grinding reactants together or heating them in the absence of a solvent, which can lead to high efficiency, easy product separation, and mild reaction conditions. asianpubs.orgresearchgate.net

The synthesis of imidazo[1,2-a]pyridines has been successfully demonstrated by simply heating α-haloketones with 2-aminopyridines at 60 °C without any catalyst or solvent, affording products in good to excellent yields. researchgate.netscielo.br Similarly, various tri- and tetrasubstituted imidazoles can be prepared under solvent-free conditions using microwave irradiation or heterogeneous catalysts. nih.govnih.gov These methods are advantageous for their operational simplicity and reduced environmental impact. researchgate.net

Table 2: Examples of Solvent-Free Synthesis of Imidazole Analogs
Compound TypeReactantsConditionsYield (%)Reference
Imidazo[1,2-a]pyridinesα-haloketones, 2-aminopyridines60 °C, vigorous stirringGood to Excellent researchgate.netscielo.br
1,2,4,5-tetrasubstituted imidazolesBenzil, benzonitrile (B105546) derivatives, primary aminesMolecular iodine catalystHigh researchgate.net
Trisubstituted imidazolesBenzil, aldehydes, NH4OAcMicrowave, (NH4)6Mo7O24·4H2O catalyst~80% nih.gov
Multisubstituted imidazolesAcetals, benzils, NH4OAc/aminesFeCl3/SiO2 catalystVery Good nih.gov

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. rsc.org The use of enzymes like lipases has been explored for the synthesis of imidazole-fused heterocycles. rsc.org For example, Porcine Pancreatic Lipase (B570770) (PPL) has been effectively used as a biocatalyst for the synthesis of imidazo[1,2-a]pyridine derivatives, achieving good to excellent yields (89–95%) through selective C–N bond formation. rsc.org Another lipase, Candida antarctica lipase B (CALB), has been shown to catalyze the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction to produce imidazo[1,2-a]pyridine derivatives in very good yields. researchgate.net These enzymatic methods represent a promising green alternative to traditional chemical catalysts.

Metal-Free Direct Synthesis Methodologies

Avoiding the use of heavy or toxic metal catalysts is another key aspect of sustainable chemistry. Metal-free synthesis of imidazo[1,2-a]pyridines has been a subject of considerable research, with several effective protocols developed. nih.gov These methods often rely on the use of non-metallic catalysts or are performed under catalyst-free conditions.

One common approach involves the iodine-promoted reaction of 2-aminopyridine with acetophenones. nih.gov Other protocols utilize acids like p-toluenesulfonic acid (pTSA) or sulfuric acid to catalyze the reaction between 2-aminopyridines and ketones under solventless conditions. nih.gov Furthermore, catalyst-free versions have been developed, which typically require specific solvents and heating, such as refluxing in DMF or ethanol. nih.gov These methods provide an eco-friendly alternative to metal-catalyzed reactions for constructing the imidazo[1,2-a]pyridine skeleton. nih.gov

Precursor Synthesis and Derivatization Routes

The synthesis of the target compound, 4-(1H-imidazol-2-yl)-3-methylpyridine, relies on the availability of suitably functionalized pyridine and imidazole precursors. A plausible synthetic route to the pyridine precursor, a 3-methyl-4-substituted picoline derivative, could start from commercially available materials like 2,3-dimethyl-4-nitropyridine-N-oxide. google.com This starting material can undergo nucleophilic substitution at the 4-position, followed by reduction of the N-oxide and further functionalization to yield a key intermediate such as 3-methylpicolinaldehyde or a related derivative.

The imidazole ring is typically formed via condensation reactions. For a 2-substituted imidazole, the pyridine-based aldehyde precursor could be reacted with glyoxal (B1671930) and a source of ammonia (B1221849), such as ammonium acetate, in a multicomponent reaction. This approach is widely used for constructing substituted imidazole rings. nih.gov

Once the core this compound structure is assembled, derivatization can be carried out to produce a library of analogs. Common derivatization strategies include:

N-Alkylation/Arylation of the Imidazole Ring: The NH proton of the imidazole is acidic and can be deprotonated with a base, followed by reaction with an alkyl or aryl halide to introduce substituents at the N-1 position. monash.edu

Electrophilic Substitution: The imidazole ring is susceptible to electrophilic attack, although the pyridine ring is generally electron-deficient. Reaction conditions can be tuned to achieve substitution on either ring.

Functionalization of the Methyl Group: The methyl group on the pyridine ring can be a handle for further modifications, such as oxidation or halogenation, to introduce new functional groups.

These routes provide a versatile platform for the synthesis and subsequent modification of this compound and its analogs for various applications.

Preparation of Substituted Pyridine Intermediates (e.g., 3-amino-4-methylpyridine (B17607) derivatives)

A crucial step in the synthesis of the target compounds is the preparation of appropriately functionalized pyridine intermediates, such as 3-amino-4-methylpyridine. Various synthetic routes have been developed to produce this key building block, often focusing on overcoming challenges like harsh reaction conditions and low yields associated with traditional methods. google.com

One effective modern approach starts from 4-methylpyridine-3-boronic acid. google.com This method utilizes a metal oxide-catalyzed, single-step reaction with an inorganic amide serving as the ammonia source. google.com This process is noted for its simple reaction protocol, mild conditions, and high product yield. patsnap.com Catalysts such as copper oxide, oxynitride copper, silver oxide, and zinc oxide have been successfully employed. patsnap.com The reaction can be performed at room temperature, and the desired 3-amino-4-methylpyridine is obtained in high purity after recrystallization. google.compatsnap.com

Another established pathway involves the amination of 3-halo-4-methylpyridine precursors, such as 3-bromo-4-methylpyridine. google.com This synthesis is typically performed in an autoclave under high pressure and temperature, using a copper catalyst like copper sulfate (B86663) to facilitate the substitution of the halogen with an amino group. google.com High yields have been reported for this method, which offers a direct route to the desired aminopyridine intermediate. google.com

The table below summarizes various conditions reported for the synthesis of 3-amino-4-methylpyridine, highlighting the diversity of catalysts, solvents, and ammonia sources that can be employed.

Table 1: Synthesis of 3-amino-4-methylpyridine from 4-picoline-3-boronic acid

Starting Material (0.2 mol) Ammonia Source Catalyst (mol) Solvent Temp. (°C) Time (h) Yield (%) Reference
4-picoline-3-boronic acid 28% Ammonia (1 mol) Oxynitride Copper (0.02) Methanol Room Temp. 2 95 patsnap.com
4-picoline-3-boronic acid 28% Ammonia (1 mol) Silver Oxide (0.01) Methanol Room Temp. 1 - patsnap.com
4-picoline-3-boronic acid Ammonium sulfate (0.3 mol) Copper Oxide (0.02) Acetonitrile/Water Room Temp. 4 85 patsnap.com
4-picoline-3-boronic acid Ammonium chloride (0.4 mol) Zinc Oxide (0.04) Ethanol/Water Room Temp. 6 84 patsnap.com
4-picoline-3-boronic acid Ammonium carbonate (0.5 mol) Red Copper Oxide (0.02) Water Room Temp. 4 86 google.com

Formation of Imidazole Moieties and Subsequent Coupling

The construction of the imidazole ring and its attachment to the pyridine scaffold is a pivotal phase in synthesizing the target molecule and its analogs, particularly imidazopyridines. A classic and widely used method is the condensation of a 2-aminopyridine derivative with an α-haloketone. nanobioletters.comnih.gov This approach has been refined through the use of various catalysts, including iodine, copper nanoparticles, and palladium(II), as well as non-conventional heating methods like microwave irradiation to improve efficiency. nanobioletters.com

More advanced strategies involve multi-component reactions that construct the fused heterocyclic system in a single step. The A³ coupling reaction, a domino process involving an amine (like 2-aminopyridine), an aldehyde, and an alkyne, has emerged as a powerful tool. nih.govacs.org Copper-based catalysts are frequently used to promote this reaction, which proceeds through a 5-exo-dig cycloisomerization to afford a variety of imidazo[1,2-a]pyridines in good yields. nih.govacs.org These reactions can be performed in environmentally benign media, such as water. acs.org

Transition-metal-catalyzed C-H functionalization and cross-coupling reactions represent another frontier in this field. nih.govacs.org For instance, a Suzuki coupling reaction employing 3-pyridylboronates has been investigated for the regioselective synthesis of 1-alkyl-4-(3-pyridyl) imidazoles. acs.org Copper and palladium catalysts are instrumental in many of these transformations, enabling the creation of C-N bonds under increasingly mild conditions. nih.gov Copper-catalyzed protocols, in particular, are noted for their versatility, facilitating domino reactions, aerobic oxidative cyclizations, and C(sp³)–H amination reactions to build the desired imidazole-pyridine framework. nih.govbeilstein-journals.org

The synthesis of 2,4,5-trisubstituted imidazoles can be achieved through the coupling of 1,2-diphenylethane-1,2-dione (benzil), substituted aldehydes, and ammonium acetate. nih.gov Similarly, tetrasubstituted imidazoles can be formed via the condensation of benzil, aldehydes, and anilines. nih.gov These methods provide pathways to highly functionalized imidazole cores that can subsequently be linked to a pyridine unit.

Optimization of Reaction Conditions and Yield Enhancement

Maximizing the yield and purity of this compound and its analogs requires careful optimization of reaction conditions. Key parameters that are systematically varied include the choice of catalyst, solvent, base, temperature, and reaction time.

The selection of the solvent can have a profound impact on reaction outcomes. Studies on multi-component reactions for imidazole synthesis have shown that yields can vary significantly between solvents like water, acetonitrile, DMF, THF, methanol, and ethanol, with refluxing ethanol providing substantially better results in some cases. researchgate.net For instance, in a four-component reaction to synthesize a complex imidazole derivative, the yield increased from 10% in water at reflux to 82% in ethanol at reflux. researchgate.net

Catalyst choice is another critical factor. In the synthesis of 3-amino-4-methylpyridine from 4-picoline-3-boronic acid, different metal oxides such as oxynitride copper, copper oxide, and zinc oxide lead to yields ranging from 84% to 95%. patsnap.com Similarly, in the synthesis of imidazo[1,2-a]pyridines, the use of a CuI catalyst alone might give a moderate yield (e.g., 45%), but its activity can be significantly enhanced with a co-catalyst. nih.gov The development of heterogeneous catalysts, such as copper silicate (B1173343) or nano-copper oxide, also offers advantages like reusability and operational simplicity, contributing to more efficient and sustainable processes. nanobioletters.combeilstein-journals.org

The choice of base is also crucial, particularly in reactions involving condensation or elimination steps. In a one-pot synthesis of pyrazolo[3,4-b]pyridin-6-ones, switching from KOH to t-BuOK and optimizing the equivalents and temperature dramatically improved the yield of the final product from trace amounts to 81%. nih.gov

Modern techniques are also employed for yield enhancement. Microwave-assisted synthesis has been shown to accelerate reactions and improve yields, sometimes reducing reaction times from hours to minutes. nanobioletters.comresearchgate.net This technique is particularly effective for cyclization and cross-coupling reactions, enabling the rapid construction of polysubstituted imidazo[1,2-a]pyridines. researchgate.net

The table below illustrates the optimization of a one-pot synthesis by varying the base and temperature.

Table 2: Optimization of a One-Pot Synthesis of 4-phenylpyrazolo[3,4-b]pyridin-6-one

Entry Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%) Reference
1 KOH (1) DMSO 90 6 Traces nih.gov
2 KOH (1) DMSO 150 1.5 45 nih.gov
3 t-BuOK (1) DMSO 150 1.5 68 nih.gov
4 t-BuOK (1.5) DMSO 150 1.5 81 nih.gov
5 t-BuOK (2) DMSO 150 1.5 74 nih.gov

Advanced Spectroscopic and Structural Characterization of 4 1h Imidazol 2 Yl 3 Methylpyridine and Its Derivatives

Comprehensive Structural Elucidation Techniques

The structural elucidation of 4-(1H-imidazol-2-yl)-3-methylpyridine is accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique offers unique and complementary insights into the molecule's atomic arrangement and properties.

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR spectra provide fundamental information about the types and number of unique nuclei in a molecule.

¹H NMR Spectroscopy : The proton NMR spectrum is used to identify the number of different types of protons and their electronic environments. For this compound, the spectrum is expected to show distinct signals for the methyl group protons, the two protons on the imidazole (B134444) ring, and the three protons on the pyridine (B92270) ring. The chemical shifts are influenced by the electron-withdrawing and donating effects of the heterocyclic rings and the methyl substituent. The pyridine protons H-2 and H-6 are typically found at the lowest field due to the deshielding effect of the nitrogen atom.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom C-2 of the imidazole ring, situated between two nitrogen atoms, is expected to have the largest chemical shift (downfield). A combination of 1D and 2D NMR techniques is often employed for the complete and unambiguous assignment of all proton and carbon signals in complex heterocyclic structures. mdpi.com

¹⁵N NMR Spectroscopy : Nitrogen-15 NMR provides direct information about the electronic environment of the nitrogen atoms. Three signals would be anticipated for this compound: one for the pyridine nitrogen and two for the imidazole nitrogens. The chemical shift of the imidazole nitrogens can provide insight into the prevalent tautomeric form in a given solvent, distinguishing between the protonated (pyrrole-type) and unprotonated (pyridine-type) nitrogen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally similar compounds like 3-methylpyridine (B133936) and 2-substituted imidazoles.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring
C2~8.5 (s)~150
C3-~138
C4-~145
C5~7.2 (d)~123
C6~8.4 (d)~148
CH₃~2.3 (s)~18
Imidazole Ring
C2'-~145
C4'~7.1 (s)~122
C5'~7.1 (s)~122
NH~12-13 (br s)-

2D NMR experiments are indispensable for establishing the complete molecular structure by revealing correlations between different nuclei. ipb.pt

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key correlation would be observed between the pyridine protons at H-5 and H-6, confirming their adjacency. The protons on the imidazole ring (H-4' and H-5') would also show a cross-peak, confirming the integrity of that ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons with their directly attached carbon atoms. This technique allows for the unambiguous assignment of carbon signals by linking them to their known proton resonances. For instance, the proton signal of the methyl group would correlate with the methyl carbon signal, and each aromatic proton would correlate to its corresponding ring carbon.

Correlations from the methyl protons (on C3) to the pyridine carbons C-3 and C-4.

Correlations from the pyridine proton H-5 to the pyridine carbons C-3 and C-4, as well as to the imidazole carbon C-2'.

Correlations from the imidazole protons (H-4'/H-5') to the imidazole carbons C-2' and C-5'/C-4'.

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. The molecular weight of this compound (C₉H₉N₃) is 159.19 g/mol .

HR-MS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound with a high degree of confidence. For this compound, the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the molecular formula C₉H₉N₃.

Table 2: High-Resolution Mass Spectrometry Data

Ion Formula Calculated Exact Mass
[M+H]⁺C₉H₁₀N₃⁺160.0869

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly documented, analysis of related structures, such as other pyridine-imidazole derivatives, allows for well-founded predictions of its solid-state characteristics. researchgate.net The structure would be expected to be largely planar, although a dihedral angle between the pyridine and imidazole rings would exist due to steric hindrance. In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds, with the N-H group of the imidazole ring acting as a hydrogen bond donor and the nitrogen atom of the pyridine ring serving as an acceptor. mdpi.com Pi-stacking interactions between the aromatic rings are also a common feature in the crystal packing of such compounds. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum provides a unique molecular fingerprint. In the analysis of this compound and its derivatives, specific vibrational frequencies correspond to the characteristic bonds within the pyridine and imidazole rings, as well as any substituent groups.

While the precise spectrum for this compound is not detailed in the provided search results, the analysis of related imidazole and pyridine derivatives allows for the confident prediction of key spectral features. For instance, the C=N stretching vibration within the imidazoline (B1206853) ring is typically observed in the range of 1639-1646 cm⁻¹. lew.ro The N-H stretching of the imidazole group is expected to produce a band in the region of 3244-3248 cm⁻¹. lew.ro Aromatic C-H stretching vibrations from both the pyridine and imidazole rings would appear above 3000 cm⁻¹, while C-H bending vibrations would be found at lower wavenumbers. The C-N valence vibration is also a key indicator, often presenting as a very intense band. lew.ro

Table 1: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
> 3000 Aromatic C-H Stretching
3244 - 3248 N-H (Imidazole) Stretching
1639 - 1646 C=N (Imidazole/Pyridine) Stretching
~1500 - 1600 C=C (Aromatic) Stretching

Elemental Composition Analysis

Determining the elemental composition of a compound is a fundamental step in its characterization, providing direct evidence of its empirical formula.

CHNS Elemental Analysis

CHNS analysis is a combustion-based technique that quantifies the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method is instrumental in verifying the empirical formula of newly synthesized compounds. For this compound, which has a chemical formula of C₉H₉N₃, the theoretical elemental composition can be calculated. biosynth.com This calculated composition serves as a benchmark against which experimental results are compared. The structures of synthesized imidazole-substituted pyridine derivatives are often confirmed through elemental analysis, ensuring the experimental values align with the calculated percentages. researchgate.net

Table 2: Theoretical Elemental Composition of this compound (C₉H₉N₃)

Element Symbol Atomic Mass Molar Mass ( g/mol ) Percentage (%)
Carbon C 12.01 108.09 67.90
Hydrogen H 1.008 9.072 5.70
Nitrogen N 14.01 42.03 26.40

| Total | | | 159.19 | 100.00 |

Purity Assessment Methodologies

Ensuring the purity of a chemical compound is critical for its use in further research and applications. A variety of analytical methods are employed to assess and confirm the purity of imidazole-pyridine derivatives.

One of the most common techniques for monitoring the progress of a reaction and assessing the purity of the product is Thin-Layer Chromatography (TLC) . nih.gov The disappearance of starting materials and the appearance of a single product spot on the TLC plate indicate the completion of the reaction and the homogeneity of the product. nih.gov

For the purification of the final compound, Column Chromatography is frequently utilized. nih.govresearchgate.net This technique separates the desired compound from any unreacted starting materials, by-products, or other impurities, yielding a product of high purity. nih.gov

The purity of the final product is often further confirmed by sharp melting points and spectroscopic methods. A narrow melting point range is indicative of a pure crystalline solid. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), in conjunction with FT-IR, provide detailed structural information that also serves to confirm the identity and purity of the synthesized compound. nih.govresearchgate.net

Coordination Chemistry of 4 1h Imidazol 2 Yl 3 Methylpyridine As a Ligand

Ligand Characteristics and Binding Modes

The coordination behavior of 4-(1H-imidazol-2-yl)-3-methylpyridine is dictated by the presence of two key nitrogen donor atoms: one on the pyridine (B92270) ring and one on the imidazole (B134444) ring. This arrangement allows for various binding modes, making it a versatile ligand in the synthesis of coordination compounds.

Imidazole-pyridine based ligands are well-recognized for their capacity to act as multidentate chelating agents. The presence of both a pyridine and an imidazole ring allows these molecules to bind to a metal center through two nitrogen atoms, forming a stable five-membered chelate ring. This chelation effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to their monodentate ligand counterparts. The multidentate nature of such ligands is crucial in the construction of diverse supramolecular architectures, including one- and two-dimensional coordination polymers.

The versatility of imidazole-pyridine ligands is further demonstrated by their ability to bridge multiple metal centers, leading to the formation of polynuclear complexes and coordination polymers. The specific coordination mode is often influenced by the reaction conditions, the nature of the metal ion, and the presence of other coordinating anions or solvent molecules.

The presence and position of substituents on the pyridine and imidazole rings can significantly impact the ligand's electronic and steric properties, thereby influencing its coordination chemistry. A methyl group, being an electron-donating group, at the C3 position of the pyridine ring in this compound is expected to increase the electron density on the pyridine nitrogen atom. This enhanced basicity of the pyridine nitrogen can lead to stronger coordination to metal ions.

However, the steric hindrance introduced by the methyl group at the C3 position, which is adjacent to the coordinating nitrogen atom, can also play a crucial role. This steric bulk may influence the geometry of the resulting metal complex, potentially leading to distorted coordination environments around the metal center. In some cases, significant steric hindrance can even prevent the formation of certain types of complexes that are readily formed with less sterically hindered ligands. For instance, studies on ortho-substituted pyridine ligands have shown that the steric effects can dictate the final structure and polymorphism of the coordination compounds.

For effective chelation to occur, the imidazole and pyridine rings must adopt a syn orientation, allowing both nitrogen donor atoms to coordinate to the same metal center simultaneously. This conformational arrangement is essential for the formation of the stable five-membered chelate ring. The flexibility of the bond connecting the two heterocyclic rings allows for rotation to achieve this favorable conformation upon complexation. The formation of this chelate ring is a driving force in the self-assembly of metal-ligand complexes.

Metal Complex Formation and Stability

This compound and related imidazole-pyridine ligands have been shown to form stable complexes with a variety of transition metal ions. The electronic properties and the steric environment of the ligand, along with the nature of the metal ion, dictate the stability, structure, and properties of the resulting complexes.

Imidazole-pyridine ligands readily coordinate to a range of transition metal ions. The interaction with these metal ions typically involves the nitrogen atoms from both the imidazole and pyridine rings, leading to the formation of stable coordination compounds.

Fe(II) and Fe(III): Iron complexes with imidazole-pyridine type ligands have been investigated, often exhibiting interesting magnetic properties such as spin crossover behavior. The coordination environment around the iron center is typically octahedral. nih.govnih.gov For example, the complex [Fe(pyim)(H2O)4]SO4, where pyim is 2-(pyridin-2-yl)-1H-imidazole, features a distorted octahedral geometry with the iron(II) ion coordinated to two nitrogen atoms of the ligand and four water molecules. nih.gov

Zn(II): Zinc(II) complexes with imidazole-pyridine ligands have been studied for their potential applications in luminescent materials. mdpi.com X-ray diffraction studies of Zn(II) complexes with ortho-substituted pyridine ligands have revealed tetrahedral coordination geometries. rsc.org The formation of one- and two-dimensional coordination polymers with Zn(II) and ditopic imidazo[1,5-a]pyridine (B1214698) ligands has also been reported. nih.gov

Co(II): Cobalt(II) complexes with related ligands have been synthesized and structurally characterized. rsc.org Similar to zinc(II), cobalt(II) often forms tetrahedral complexes with ortho-substituted pyridine ligands. rsc.org

Ag(I): Silver(I) has been shown to form coordination polymers with pyridyl-imidazole ligands. unimi.it The coordination geometry around the Ag(I) ion can vary, with both linear and trigonal planar arrangements being common.

Cu(II): Copper(II) complexes with imidazole-containing ligands have been synthesized and studied for their potential biological activity. nih.gov The coordination geometry around Cu(II) in these complexes is often distorted square planar or square pyramidal. nih.govresearchgate.net

The coordination number and geometry of the metal center in complexes with this compound and its analogs are influenced by several factors, including the metal ion's size, oxidation state, and electronic configuration, as well as the steric and electronic properties of the ligand and any counter-ions present.

Common coordination geometries observed for complexes with related imidazole-pyridine ligands are summarized in the table below.

Table 1: Common Coordination Geometries of Metal Complexes with Imidazole-Pyridine Type Ligands
Metal IonTypical Coordination NumberCommon GeometriesReference Example
Fe(II)6Octahedral[Fe(pyim)(H2O)4]SO4 nih.gov
Zn(II)4TetrahedralZn(II) complexes with 2-methylpyridine (B31789) rsc.org
Co(II)4TetrahedralCo(II) complexes with 2-methylpyridine rsc.org
Ag(I)2, 3Linear, Trigonal PlanarAg(I) coordination polymers unimi.it
Cu(II)4, 5Square Planar, Square PyramidalCu(II) complex of 2,6-di(1H-imidazol-2-yl)pyridine researchgate.net

The distorted geometries often arise from the constraints of the chelating ligand and the steric interactions between the ligand and other coordinated species. For the specific ligand this compound, the methyl group at the 3-position of the pyridine ring is expected to introduce some degree of steric strain, which could lead to more pronounced distortions in the coordination sphere of the metal ion.

Factors Affecting Complex Stability

The stability of coordination complexes formed with this compound is governed by a combination of electronic and structural factors, primarily ligand basicity and steric bulk.

Ligand Basicity: The basicity of the ligand, which is its ability to donate an electron pair to a metal ion, is a crucial determinant of complex stability. nih.gov For ferric porphyrin complexes, the stability increases with the basicity of the pyridine ligand, as this enhances the ligand's ability to donate electron density to the metal center. nih.gov Conversely, for the more electron-rich ferrous porphyrin, greater stability is achieved with pyridine ligands that possess electron-withdrawing groups, which can accept electron density from the metal. nih.gov The imidazole moiety, being electron-rich, can also engage in versatile non-covalent interactions such as accepting hydrogen bonds, which further influences complex stability. nih.gov

The interplay between the nature of the central metal ion (its charge, size, and electronegativity) and the ligand's properties (basicity, size, and ability to form π-bonds) ultimately dictates the stability of the resulting complex. unacademy.comdalalinstitute.com Generally, a higher charge and smaller size of the central metal ion lead to more stable complexes. dalalinstitute.com

Supramolecular Architectures and Interactions

The ability of this compound to participate in various non-covalent interactions leads to the formation of intricate supramolecular architectures.

The dimensionality of the coordination compounds formed with ligands containing imidazole and pyridine moieties can be tuned by adjusting reaction conditions, such as the metal-to-ligand ratio. researchgate.net This can lead to the selective formation of either discrete, zero-dimensional (0D) complexes or one-dimensional (1D) coordination polymers. researchgate.net For instance, solvothermal conditions have been employed to create polynuclear Co(II) compounds where the ligand bridges metal centers, resulting in either a 1D coordination polymer or a discrete tetranuclear complex depending on the initial Co(II)/ligand ratio. researchgate.net Similarly, Zn(II) has been used to create 1D and 2D coordination polymers with ditopic imidazo[1,5-a]pyridine ligands. mdpi.com

Hydrogen bonding plays a pivotal role in the assembly of supramolecular structures involving imidazole and pyridine-containing ligands. Various types of hydrogen bonds, including N–H⋯N, N–H⋯O, O–H⋯N, O-H...O, and C–H⋯O, contribute to the formation of extended networks. nih.govresearchgate.net These interactions can link individual complex units into chains, sheets, and three-dimensional frameworks. nih.gov For example, in the crystal structure of 4-methyl-1H-imidazol-3-ium picrate, N–H⋯O and C–H⋯O hydrogen bonds connect the component ions into a three-dimensional network. nih.gov The amino-pyrimidine/carboxylic acid synthon, based on hydrogen bonding, has proven to be a reliable tool for assembling primary structural motifs. nih.gov

The table below provides examples of observed hydrogen bond distances in related supramolecular structures.

Hydrogen Bond TypeDonor-Acceptor Distance (Å)Reference
O–H⋯N2.5607(19) nih.gov
N–H⋯O3.035(2) nih.gov
N–H⋯N2.951(2) nih.gov
N···N2.855 semanticscholar.org

This table is for illustrative purposes and shows typical hydrogen bond distances in similar systems.

The following table illustrates typical parameters for π-stacking interactions.

Interacting RingsCentroid-Centroid Distance (Å)Interplanar Distance (Å)Slippage (Å)Reference
Imidazole-Benzene3.5300 (11)3.529 (3)3.11 (2) researchgate.net

This table provides an example of π-stacking parameters in a related crystal structure.

Ditopic ligands, which possess two distinct coordinating sites, can be used to construct dynamic coordination cages. Nonsymmetrical imidazole-pyridine based ditopic ligands have been shown to form Pd₂L₄ open cages. nih.gov These cages can undergo stoichiometrically controlled structural transitions between the open cage form and a mononuclear PdL₄ complex. nih.gov This dynamic behavior allows for the reversible binding and release of guest anions, demonstrating a "turn-on/off" mechanism. nih.gov While ditopic ligands with 3-pyridyl donor groups often form small aggregates due to their conformational flexibility, the use of sterically demanding metallo-ligands can promote the formation of large Pd₆L₁₂¹²⁺ cages. nih.gov

Metal-Ligand Cooperation and Reactivity

Metal-ligand cooperation (MLC) is a concept in which both the metal center and the ligand are directly involved in chemical bond activation processes. nih.gov This is in contrast to traditional catalysis where the ligand often acts as a spectator. In MLC, the ligand can undergo chemical modification, such as tautomerization, which directly impacts the first coordination sphere of the metal. nih.gov This cooperative interaction can be crucial for enabling effective catalysis. nih.gov The specific reactivity of complexes involving this compound would depend on the nature of the metal and the reaction conditions, but the presence of both imidazole and pyridine moieties provides potential sites for such cooperative effects.

Metal-Mediated Tautomerization of N-Heterocycles

The imidazole ring of this compound can exist in different tautomeric forms. Coordination to a metal ion can significantly influence the equilibrium between these tautomers. This phenomenon, known as metal-mediated tautomerization, arises from the preferential binding of the metal to one tautomeric form over the other, thereby stabilizing it.

Theoretical calculations can often rationalize the experimental observations of tautomerization in N-heterocyclic ligands upon coordination. nih.gov In the case of imidazole-containing ligands, the coordination of a metal to the pyridyl-type nitrogen of the imidazole ring can favor a specific tautomer that might be less stable in the free ligand. This shift in tautomeric equilibrium can have a profound impact on the reactivity and properties of the resulting coordination complex. The study of keto-enol tautomerism in related imidazolyl-phenolic systems has shown that the presence of metal ions can shift the equilibrium, which can be observed through spectroscopic methods. researchgate.net

Table 1: Factors Influencing Metal-Mediated Tautomerization

FactorDescription
Metal Ion Identity The Lewis acidity and electronic configuration of the metal ion can influence its binding preference for a specific tautomer.
Ligand Substituents Steric and electronic effects of substituents on the ligand backbone can alter the relative stabilities of the tautomers.
Solvent The polarity and hydrogen-bonding capability of the solvent can affect the tautomeric equilibrium in both the free ligand and the complex.
Counter-ion The nature of the counter-ion can influence the crystal packing and intermolecular interactions, which may favor a particular tautomer in the solid state.

Deprotonation of Coordinated N-Alkylimidazoles

While this compound itself is not an N-alkylimidazole, its coordination chemistry provides a framework for understanding the reactivity of related coordinated N-alkylimidazole ligands. The deprotonation of a coordinated N-alkylimidazole at the C2 position can lead to the formation of N-heterocyclic carbene (NHC) complexes. nih.gov

The reaction of complexes containing N-alkylimidazole ligands with a strong base can lead to the abstraction of a proton from the central C-H group of the imidazole ring. nih.gov The resulting highly reactive intermediate can then undergo further reactions. For instance, in certain rhenium complexes, the deprotonation of an N-methylimidazole ligand leads to a product featuring a C-bound imidazol-2-yl ligand. nih.gov Subsequent treatment with an acid or an alkylating agent can result in the formation of rhenium N-heterocyclic carbene (NHC) complexes. nih.gov

The outcome of the deprotonation reaction is highly dependent on the nature of the substituents on the imidazole ring. While ligands with N-alkyl substituents may lead to the formation of NHC precursors, those with N-aryl substituents can undergo different reactivity pathways, such as C-C coupling and ring-opening of a neighboring imidazole ligand. nih.gov

Table 2: Reactivity Pathways Following Deprotonation of Coordinated N-Alkylimidazoles

Substituent NaturePredominant Reaction PathwayResulting Product
N-AlkylTautomerization to imidazol-2-ylC-bound imidazol-2-yl complex
N-ArylC-C coupling and ring-openingComplex with ring-opened imidazole moiety

Computational Chemistry Investigations of 4 1h Imidazol 2 Yl 3 Methylpyridine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular properties from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure of a molecule. From this, a wealth of information, including geometry, stability, and electronic characteristics, can be derived.

Density Functional Theory (DFT) Studies for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. ijcps.org A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. This process yields precise predictions of bond lengths, bond angles, and dihedral angles.

For 4-(1H-imidazol-2-yl)-3-methylpyridine, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would predict the equilibrium geometry. ijcps.orgmdpi.com The resulting structure would feature a planar imidazole (B134444) ring and a nearly planar pyridine (B92270) ring. The methyl group on the pyridine ring would introduce some steric strain, potentially causing a slight twist in the dihedral angle between the two aromatic rings.

To illustrate the expected geometric parameters, the following table presents representative data from DFT calculations on analogous compounds, 2-phenylimidazole (B1217362) and 3-methylpyridine (B133936).

Table 1: Predicted Geometric Parameters from DFT Calculations on Analogous Compounds.

ParameterDescriptionAnalogous CompoundPredicted Value
Bond LengthC-N (imidazole ring)2-Phenylimidazole~1.38 Å
Bond LengthC-C (inter-ring)2-Phenylimidazole~1.48 Å
Bond LengthC-C (pyridine ring)3-Methylpyridine~1.39 Å
Bond AngleN-C-N (imidazole ring)2-Phenylimidazole~110°
Bond AngleC-C-N (pyridine ring)3-Methylpyridine~123°
Dihedral AnglePyridine-Imidazole rings2-Phenylpyridine~20-30°

Note: These values are illustrative and based on calculations of similar molecules. The actual values for this compound would require a specific DFT calculation.

Ab Initio Methods for Stability and Reactivity Assessment

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data. rsc.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular stability and reactivity.

The thermodynamic stability of this compound can be assessed by calculating its total electronic energy and heat of formation. iastate.edu Ab initio calculations would likely show the molecule to be highly stable due to the aromaticity of both the imidazole and pyridine rings. researchgate.net Reactivity can be assessed by examining the energies of various reactive intermediates and transition states, providing insight into potential reaction pathways. For instance, the relative stability of different protonated forms could be calculated to predict the most likely site of protonation.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Charge Transfer and Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests the molecule is more reactive and can be more easily polarized. irjweb.comnih.gov

For this compound, the HOMO is expected to be distributed primarily over the electron-rich imidazole ring, while the LUMO would likely be located on the more electron-deficient pyridine ring. This separation facilitates intramolecular charge transfer (ICT) upon electronic excitation. The methyl group, being electron-donating, would slightly raise the energy of the HOMO. The HOMO-LUMO gap would indicate the energy required for the lowest electronic transition. schrodinger.com

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations.

ParameterAnalogous CompoundPredicted Value (eV)
EHOMOMethyl-imidazole derivative~ -6.3
ELUMOMethyl-imidazole derivative~ -1.8
ΔE (HOMO-LUMO Gap)Methyl-imidazole derivative~ 4.5

Note: Data is based on a representative N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine and serves as an estimation. irjweb.com A smaller energy gap generally signifies higher reactivity. irjweb.com

Charge Analysis (Mulliken and Natural Bond Orbital (NBO)) for Stability and Delocalization

Charge analysis methods distribute the total electron density of a molecule among its constituent atoms, providing insight into the electrostatic nature of the molecule. Mulliken population analysis is a simple method based on the contribution of atomic orbitals to molecular orbitals. uni-muenchen.descience.gov Natural Bond Orbital (NBO) analysis provides a more chemically intuitive picture, describing the electron density in terms of localized bonds, lone pairs, and core orbitals. stackexchange.com

In this compound, both methods would show that the nitrogen atoms are the most electronegative centers, bearing significant negative partial charges. The carbon atom of the methyl group would also carry a slight negative charge, while the hydrogen atoms would be positively charged. NBO analysis would further reveal the delocalization of electron density from the lone pairs of the nitrogen atoms into the antibonding orbitals of the aromatic rings, a key factor in the molecule's stability. huntresearchgroup.org.uk

Table 3: Illustrative NBO Charges on Atoms in Analogous Structures.

AtomLocationAnalogous CompoundPredicted NBO Charge (e)
NPyridine Ring3,5-dimethyl-2,6-diphenylpyridine-0.55
NImidazole Ring (NH)Benzimidazole derivative-0.50
NImidazole Ring (=N-)Benzimidazole derivative-0.35
CAttached to Methyl3,5-dimethyl-2,6-diphenylpyridine-0.20
HMethyl Group3,5-dimethyl-2,6-diphenylpyridine+0.22

Note: Charge values are estimations based on data from related pyridine and imidazole structures and provide a qualitative picture of charge distribution. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. libretexts.org It is a valuable tool for identifying reactive sites, particularly for electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. nih.gov

For this compound, the MEP map would show the most negative potential localized around the nitrogen atoms of both the pyridine and imidazole rings, indicating these are the primary sites for protonation and interaction with electrophiles. researchgate.net The hydrogen atom attached to the imidazole nitrogen would exhibit a region of high positive potential, making it a likely hydrogen bond donor. The aromatic rings would show intermediate potential, while the methyl hydrogens would also have a slight positive potential.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about a single, static molecule, molecular modeling and dynamics simulations allow for the study of the behavior of molecules over time, including their interactions with other molecules, such as solvents or biological macromolecules. rdd.edu.iq

Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov An MD simulation of this compound in an aqueous solution could reveal how the molecule interacts with water, identifying key hydrogen bonding patterns and assessing its solubility. rdd.edu.iq Such simulations are also crucial in drug design, where they can be used to model the binding of a ligand to a protein receptor, helping to understand the mechanism of action and to design more potent inhibitors. ajchem-a.com For instance, simulations could predict the stability of the compound within a protein's active site and identify the key intermolecular interactions responsible for binding affinity. nih.gov

Molecular Docking for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as this compound, into the binding site of a target protein. The primary goal is to predict the binding conformation and affinity, providing insights into the ligand's potential biological activity. The process involves sampling a large number of possible conformations of the ligand within the protein's active site and scoring them based on a force field that estimates the binding energy.

For this compound, molecular docking studies would be instrumental in identifying potential protein targets and understanding the structural basis of its interactions. The imidazole and pyridine rings offer multiple sites for interaction, including hydrogen bond donors and acceptors, as well as aromatic systems capable of π-π stacking.

The binding mode of this compound within a protein's active site is determined by a combination of non-covalent interactions. A detailed analysis of these interactions is crucial for understanding the stability of the protein-ligand complex.

Hydrogen Bonding: The imidazole ring of this compound contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2 hybridized nitrogen). The pyridine ring also contains a nitrogen atom that can act as a hydrogen bond acceptor. These features allow the molecule to form specific hydrogen bonds with amino acid residues in the active site of a protein, such as serine, threonine, or the peptide backbone, which are critical for stabilizing the binding orientation. rsc.orgresearchgate.net

An illustrative table of potential interactions identified through molecular docking is presented below.

Interaction TypePotential Interacting Residue (Example)Part of Ligand Involved
Hydrogen Bond (Donor)Aspartic Acid, Glutamic AcidImidazole N-H
Hydrogen Bond (Acceptor)Serine, Threonine, AsparagineImidazole N, Pyridine N
π-π StackingPhenylalanine, Tyrosine, TryptophanImidazole Ring, Pyridine Ring

Molecular Dynamics (MD) Simulations for Conformational Stability

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This technique allows for the assessment of the conformational stability of the this compound-protein complex in a simulated physiological environment.

By running an MD simulation for a sufficient length of time (typically nanoseconds to microseconds), one can observe the flexibility of the ligand in the binding pocket, the stability of key interactions (like hydrogen bonds), and any conformational changes in the protein induced by ligand binding. ajchem-a.complos.org This information is crucial for validating the binding poses predicted by molecular docking and for obtaining a more accurate estimate of the binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Three-dimensional QSAR (3D-QSAR) models are developed by correlating the biological activity of a set of molecules with their 3D properties, such as steric and electrostatic fields. nih.gov For a series of derivatives of this compound, a 3D-QSAR study would involve aligning the molecules and calculating their molecular interaction fields. mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used to build these models. nih.gov The resulting models can be visualized as 3D contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease biological activity. mdpi.com

In QSAR modeling, various theoretical molecular descriptors are calculated for each compound in a dataset. nih.gov These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). researchgate.net Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that correlates these descriptors with the observed biological activities of the compounds. researchgate.net

For this compound and its analogs, a QSAR model could reveal which physicochemical properties are most important for their biological activity. For example, a model might indicate that activity is positively correlated with hydrophobicity and negatively correlated with molecular volume. Such insights are invaluable for the rational design of new, more potent compounds.

Below is an example of a QSAR data table that would be generated for a series of analogs.

CompoundMolecular WeightLogPHOMO Energy (eV)Observed Activity (IC50, µM)
Analog 1173.211.5-6.210.5
Analog 2187.241.8-6.58.2
Analog 3203.232.1-6.05.1
Analog 4217.262.4-6.33.7

Mechanistic Insights into Biological Activities in Vitro Focus of 4 1h Imidazol 2 Yl 3 Methylpyridine and Its Analogues

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their biological activities and drug-like properties. For imidazole-pyridine based scaffolds, these studies have provided valuable insights into how chemical modifications influence their therapeutic potential.

The biological activity of imidazole-pyridine hybrids can be significantly altered by modifying the substituents on either the imidazole (B134444) or pyridine (B92270) rings. Research has shown that the introduction of different functional groups can enhance the potency and selectivity of these compounds for their biological targets.

For instance, in a series of 3-(4,5-ditolyl-1H-imidazol-2-yl) pyridine scaffolds, the cytotoxic activity was evaluated. The study explored the effects of attaching various aliphatic substituents to the first position of the imidazole ring. This investigation aimed to understand how different aliphatic groups could impact the cytotoxic potential of these compounds against cancer cell lines. nih.gov

Similarly, another study on imidazo-pyridinium analogs highlighted the sensitivity of the 2-methyl imidazopyridine core to structural changes. The elimination of the 2-methyl substituent resulted in a 3 to 25-fold reduction in activity in a cAMP assay. nih.gov Furthermore, replacing a sulfur atom with an oxygen atom in a thiophosphoryl functional group, or its complete removal, abolished the antagonist activity of the compound. nih.gov

The number and position of substituents also play a critical role. For example, in some pyridine derivatives, increasing the number of methoxy (B1213986) (O-CH3) groups was found to decrease the IC50 value, indicating an increase in antiproliferative activity. mdpi.com The presence of electron-withdrawing groups like nitro (–NO2) and chloro (–Cl) has also been shown to enhance antibacterial activity in certain quinazolin-2,4-dione derivatives.

Table 1: Impact of Substituent Modifications on Biological Activity

Compound Series Modification Effect on Biological Activity Reference
3-(4,5-ditolyl-1H-imidazol-2-yl) pyridineAddition of aliphatic substituents at position 1 of imidazole ringVaried impact on cytotoxic potential nih.gov
Imidazo-pyridinium analogsElimination of 2-methyl substituent3 to 25-fold reduction in cAMP assay activity nih.gov
Imidazo-pyridinium analogsReplacement of sulfur with oxygen in thiophosphoryl groupAbolished antagonist activity nih.gov
Pyridine derivativesIncreased number of methoxy (O-CH3) groupsIncreased antiproliferative activity mdpi.com
Quinazolin-2,4-dione derivativesPresence of electron-withdrawing groups (–NO2, –Cl)Enhanced antibacterial activity

The imidazole-pyridine scaffold is a key pharmacophore that contributes significantly to the biological activity of these hybrid molecules. This structural framework is recognized by various biological targets, leading to a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. researchgate.netnih.gov

The combination of the imidazole and pyridine rings creates a unique electronic and steric profile that allows for specific interactions with biological macromolecules. The nitrogen atoms in both rings can act as hydrogen bond acceptors or donors, facilitating binding to the active sites of enzymes and receptors. nih.gov The aromatic nature of the rings also allows for π-π stacking interactions, further stabilizing the ligand-target complex.

The versatility of the imidazole-pyridine scaffold allows for the development of compounds with diverse therapeutic applications. For example, imidazo[1,2-a]pyridine (B132010) derivatives have been investigated as potent inhibitors of cyclin-dependent kinase 9 (CDK9), a promising target in cancer therapy. rsc.orgnih.gov This scaffold has also been utilized in the design of antagonists for the Neuropeptide S Receptor, with potential applications in treating sleep, anxiety, and addiction disorders. nih.gov

Ligand-Target Interaction Mechanisms (Computational and Theoretical Perspectives)

Computational and theoretical methods are invaluable tools for understanding the interactions between small molecules and their biological targets at a molecular level. These approaches provide insights into binding affinities, identify potential molecular targets, and help to elucidate the mechanisms of inhibition or modulation.

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a ligand to a biological target. plos.org In the context of 4-(1H-imidazol-2-yl)-3-methylpyridine and its analogues, docking studies can estimate the binding energy and identify key interactions with amino acid residues in the active site of a protein.

For example, in a study of novel 1,2,3-triazolyl-pyridine hybrids as potential Aurora B kinase inhibitors, molecular docking simulations were used to investigate their binding characteristics. The docking scores for a series of compounds ranged from -10.5 to -8.6 kcal/mol, indicating favorable binding to the active site of the enzyme. nih.gov These interactions were characterized by a network of noncovalent interactions, including hydrogen bonds and π-π stacking. nih.gov

Computational docking can be employed to screen large libraries of compounds against various biological targets, thereby identifying potential molecular targets for a given scaffold. This approach has been instrumental in identifying the therapeutic potential of imidazole-pyridine derivatives.

For instance, docking studies have supported the in vitro findings of certain 1,3-thiazolidin-4-ones fused with 1-(pyrimidin-2-yl)-1H-imidazol-4-yl moieties as antimicrobial agents by revealing their binding affinities with the GlcN-6-P receptor. researchgate.net Similarly, molecular docking has been used to investigate the interactions of quinazolin-2,4-dione derivatives with the DNA gyrase enzyme, a validated target for antibacterial drugs. rsc.org

Computational studies, in conjunction with experimental data, can help to formulate hypotheses about the mechanisms by which these compounds exert their biological effects.

DNA Gyrase Inhibition: DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA and is a well-established target for antibiotics. nih.govnih.gov Some imidazole-pyridine analogues have been investigated as potential DNA gyrase inhibitors. Computational docking can reveal how these compounds bind to the ATP-binding site of the GyrB subunit, thereby inhibiting the enzyme's activity. The interaction models can show key hydrogen bonds and hydrophobic interactions that stabilize the inhibitor within the active site, preventing ATP from binding and leading to bacterial cell death.

CDK9 Inhibition: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation and has emerged as a promising target for cancer therapy. nih.govresearchgate.net Several imidazole-pyridine derivatives have been designed and synthesized as CDK9 inhibitors. rsc.org Molecular docking studies can elucidate the binding mode of these inhibitors within the ATP-binding pocket of CDK9. These studies often reveal crucial hydrogen bond interactions with the hinge region of the kinase, a common feature of kinase inhibitors. For example, a study on new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors identified compound LB-1 with potent inhibitory activity (IC50 = 9.22 nM). rsc.org

Metal Complexes and their Theoretical Biological Action

The coordination of metal ions to this compound and its analogues can significantly modulate their biological properties. This section explores the enhanced activity of the resulting metal complexes compared to the free ligands and elucidates the pivotal role of the central metal ion in mediating these biological effects, with a focus on in vitro studies.

Enhanced Biological Activity of Metal Complexes versus Free Ligands

A recurring observation in the study of imidazole-pyridine based ligands is the substantial enhancement of their biological activity upon coordination with a metal ion. nih.gov This potentiation is evident across various biological assays, including cytotoxic and antimicrobial screenings. Research has consistently demonstrated that the metal complexes of such ligands are often more potent than the uncomplexed, or "free," ligands. nih.govmshamsi.com

For instance, studies on imidazo[1,2-a]pyridine derivatives and their gold(III) complexes have shown a marked increase in cytotoxicity upon chelation. The LC50 values, a measure of the concentration required to kill 50% of a test population, were found to be significantly lower for the Au(III) complexes (in the range of 5.12–7.94 μg/mL) compared to the free ligands (20.07–27.82 μg/mL). nih.gov This indicates a several-fold increase in potency after complexation with the gold ion. nih.gov

Similarly, a copper(II) complex incorporating a 4,5-dihydro-1H-imidazol-2-yl moiety displayed promising and selective antitumor activity. This complex exhibited a potent cytotoxic effect against the HeLa human cervical cancer cell line with a half-maximal inhibitory concentration (IC50) of 2.13 μM. In stark contrast, the corresponding free ligand was substantially less active, with an IC50 value of 87.74 μM. This demonstrates a greater than 40-fold enhancement in activity for the copper complex. Furthermore, the complex showed a high degree of selectivity, as it was largely non-toxic to healthy non-cancerous fibroblast cells (BALB/3T3), with an IC50 of 135.30 μM. nih.gov

This synergistic effect, where the coordinated metal ion and the organic ligand together produce a greater biological effect, is a cornerstone of the medicinal applications of these compounds. mshamsi.com The data strongly suggest that the bioactivity of these imidazole-pyridine derivatives is significantly amplified upon complexation with a metal ion. nih.gov

Comparative Cytotoxicity of Imidazole-Pyridine Analogues and their Metal Complexes
Compound TypeMetal IonBiological AssayValueReference
Imidazo[1,2-a]pyridine derivatives (Free Ligands)N/ACytotoxicity (LC50)20.07–27.82 µg/mL nih.gov
Au(III) ComplexesAu(III)Cytotoxicity (LC50)5.12–7.94 µg/mL nih.gov
2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine (Free Ligand)N/ACytotoxicity against HeLa cells (IC50)87.74 µM nih.gov
Copper(II) ComplexCu(II)Cytotoxicity against HeLa cells (IC50)2.13 µM nih.gov
Copper(II) ComplexCu(II)Cytotoxicity against BALB/3T3 cells (IC50)135.30 µM nih.gov

Role of the Metal Ion in Mediating Biological Effects

One of the primary ways metal ions mediate biological effects is by influencing interactions with DNA. Metal complexes can bind to DNA through various modes, including covalent (coordination) and non-covalent interactions such as intercalation, groove binding, and electrostatic interactions. nih.gov The choice of metal ion can determine the preferred binding mode. For example, in a study of imidazole terpyridine complexes, the copper(II) complex was found to bind to DNA bases via coordination, while the zinc(II) complex favored an intercalative mode of binding. rsc.org

Furthermore, the redox properties of the metal ion are crucial. Redox-active metals, such as copper and ruthenium, can participate in oxidation-reduction reactions within the cell. rsc.org For instance, a redox-active copper(II) center can induce DNA cleavage through an oxidative pathway, generating reactive oxygen species (ROS) that damage the DNA backbone. In contrast, a redox-inactive metal like zinc(II) in a similar ligand framework may cleave DNA through a hydrolytic mechanism. rsc.org This highlights how the choice of metal can fundamentally alter the biochemical pathway of cytotoxicity.

The metal ion also plays a significant role in the pharmacokinetics of the compound, particularly in cellular uptake. Chelation can alter the lipophilicity of the organic ligand. Increased lipophilicity can enhance the ability of a complex to permeate cell membranes, leading to greater intracellular accumulation and, consequently, higher cytotoxicity. nih.gov For example, the cellular uptake of some metal complexes has been shown to be approximately 10-fold greater than that of the parent drug cisplatin, an effect correlated with their higher lipophilicity. nih.gov Cancer cells, in particular, may selectively uptake more copper ions than normal cells, which can be exploited for targeted drug design. nih.gov

In essence, the metal ion is a key determinant of the complex's biological profile. It influences the compound's structure, its ability to interact with and damage biological targets like DNA, and its capacity to enter cells. mshamsi.comsohag-univ.edu.eg The specific coordination environment provided by the this compound scaffold, combined with the intrinsic properties of the chosen metal ion, allows for the fine-tuning of these complexes as potential therapeutic agents.

Materials Science Applications of Imidazole Pyridine Scaffolds

Optoelectronic Materials

The imidazole-pyridine core is a key component in the design of novel optoelectronic materials due to its excellent photophysical and electrochemical properties. researchgate.nettandfonline.com The inherent π-conjugated system allows for efficient charge transport and luminescence, which are critical for applications in lighting and displays. ijrpr.com Researchers have successfully tuned the optical and electronic characteristics of these molecules by introducing various substituents, leading to a wide range of applications. researchgate.netijrpr.com

Imidazole-pyridine derivatives are well-regarded for their luminescent properties, often exhibiting strong fluorescence in both solution and the solid state. researchgate.netrsc.org The π-conjugated bicyclic structure is responsible for fluorescence emissions with high quantum yields. ijrpr.com The emission color, which typically falls in the blue to greenish-yellow range of the spectrum, can be precisely controlled by chemical modification. ijrpr.comrsc.orgnih.gov For instance, the introduction of electron-donating groups tends to enhance luminescence performance, while electron-withdrawing groups can lead to less intense emissions. ijrpr.com

These compounds function as fluorophores, molecules that absorb light at a specific wavelength and emit it at a longer wavelength. This property is particularly useful in bio-imaging, where they can be used as fluorescent reporters. ijrpr.comnih.gov The ability of some derivatives to undergo excited-state intramolecular proton transfer (ESIPT) results in a large separation between absorption and emission wavelengths (Stokes shift), which is a highly desirable feature for high-contrast imaging applications. rsc.org

The excellent thermal stability and luminescent properties of imidazole-pyridine scaffolds make them highly suitable for use in Organic Light-Emitting Diodes (OLEDs). tandfonline.comijrpr.com They can be employed as emitters in the emissive layer, as host materials for phosphorescent dopants, or even as electron-transporting materials. researchgate.nettandfonline.com Their bipolar nature, meaning they can transport both electrons and holes, is advantageous for creating balanced charge injection and recombination within the OLED device, leading to higher efficiency. rsc.org

Derivatives of carbazole (B46965) and imidazole (B134444) have been synthesized for use in non-doped deep-blue OLEDs, achieving high external quantum efficiencies (EQE) and luminance. nih.gov For example, an OLED using a carbazole-π-imidazole derivative known as BCzB-PPI as the emitter achieved a maximum EQE of 4.43% with deep-blue emission coordinates of (0.157, 0.080). nih.gov Similarly, imidazo[1,5-a]pyridine-anthracene based fluorophores have been used to create efficient greenish-yellow OLEDs. tandfonline.com

Table 1: Performance of Selected Imidazole-Pyridine Derivatives in OLEDs

Emitter CompoundMax. EQE (%)Max. Luminance (cd/m²)Emission ColorCIE Coordinates (x, y)
BCzB-PPI nih.gov4.4311,364Deep-Blue(0.157, 0.080)
CzB-MOPPI tandfonline.com5.976,450Blue(0.16, 0.08)
GBY-17 rsc.org15.64,420Cyan(0.23, 0.42)
GBY-18 rsc.org10.92,740Red(0.59, 0.38)
Imidazo-anthracene tandfonline.com3.2N/AGreenish-Yellow(0.34, 0.45)

Sensor Development

The imidazole-pyridine structure is an effective platform for the development of chemical sensors. The nitrogen atoms within the imidazole and pyridine (B92270) rings can act as binding sites for various analytes, and this binding event can be designed to trigger a measurable optical or electrochemical response. tandfonline.combohrium.com

Fluorescence-based sensing is a particularly powerful application of these scaffolds. bohrium.com Molecular sensors built from imidazole-pyridine derivatives can detect specific ions or molecules with high sensitivity and selectivity. nih.govrsc.org The sensing mechanism often relies on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). rsc.org For example, a fused imidazo[1,2-a]pyridine (B132010) probe was developed that exhibits a "turn-on" fluorescent response for Fe³⁺ ions and a "turn-off" response for Hg²⁺ ions in aqueous media. rsc.org These sensors are valuable for environmental monitoring and biological imaging. nih.govnih.gov

The imidazole and pyridine moieties contain nitrogen atoms that are excellent coordinators for metal ions, making the scaffold an ideal chelating ligand. wikipedia.org This property is widely exploited for the selective detection of metallic ions. nih.gov Upon binding to a specific metal ion, the conformation and electronic properties of the imidazole-pyridine ligand can change, leading to a distinct change in its fluorescence or absorption spectrum. rsc.org

For instance, certain imidazo[1,5-a]pyridine (B1214698) derivatives have been designed as "turn-on" luminescent chemosensors for detecting cysteine through the reduction of a bound Cu(II) ion. nih.gov Zinc(II) complexes based on this scaffold have also been developed as fluorescent probes for hydrogen sulfide (B99878) (H₂S). nih.gov The ability to selectively bind to ions like Fe³⁺, Hg²⁺, and Zn²⁺ makes these compounds useful for detecting trace amounts of these metals in various samples. rsc.orgnih.gov

Table 2: Examples of Imidazole-Pyridine Scaffolds in Metallic Ion Sensing

Sensor ScaffoldTarget Ion(s)Sensing MechanismDetection Limit
Fused Imidazo[1,2-a]pyridine rsc.orgFe³⁺Turn-on Fluorescence4.0 ppb
Fused Imidazo[1,2-a]pyridine rsc.orgHg²⁺Turn-off Fluorescence1.0 ppb
Imidazo-pyridine Zn(II) Complex nih.govH₂S / HS⁻Fluorescence ModulationN/A
Imidazo[1,5-a]pyridine-Cu(II) Complex nih.govCysteineTurn-on LuminescenceN/A

Functional Materials

Beyond optoelectronics and sensors, the imidazole-pyridine framework serves as a building block for a diverse range of functional materials. Its unique chemical properties and ease of functionalization allow for its incorporation into polymers, metal-organic frameworks (MOFs), and as ligands in coordination chemistry. researchgate.netmdpi.com The thermal stability of the imidazole ring, which can be stable up to 400°C, is a significant asset for materials designed for high-temperature applications. tandfonline.com

In organometallic chemistry, imidazole-pyridine derivatives act as versatile ligands that can stabilize various transition metal centers, leading to complexes with interesting catalytic or magnetic properties. wikipedia.orgacs.org The ability of the scaffold to be easily modified allows for the fine-tuning of the steric and electronic environment around the metal, influencing the reactivity and properties of the resulting complex. researchgate.net The development of these materials opens up possibilities in fields such as catalysis, data storage, and the creation of smart materials that respond to external stimuli.

Future Research Directions and Concluding Perspectives

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.